molecular formula C13H12O3 B14367734 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 90395-25-8

3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14367734
CAS No.: 90395-25-8
M. Wt: 216.23 g/mol
InChI Key: FUVFTJQWMVUHGP-UHFFFAOYSA-N
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Description

3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of crotyl alcohol (but-2-en-1-ol) as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(But-2-en-1-yl)-4-hydroxy-2H-1-benzopyran-2-one include:

    Crotyl alcohol: A related compound with a similar but-2-en-1-yl group.

    Benzopyran derivatives: Other compounds with the benzopyran ring system, such as coumarins and flavonoids.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the benzopyran ring with the but-2-en-1-yl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90395-25-8

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-but-2-enyl-4-hydroxychromen-2-one

InChI

InChI=1S/C13H12O3/c1-2-3-6-10-12(14)9-7-4-5-8-11(9)16-13(10)15/h2-5,7-8,14H,6H2,1H3

InChI Key

FUVFTJQWMVUHGP-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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